2-Amino-2'-O-(2-methoxy-2-oxoethyl)adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2’-O-(2-methoxy-2-oxoethyl)adenosine is an adenosine analogue. Adenosine analogues are compounds that mimic the structure and function of adenosine, a nucleoside that plays a crucial role in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2’-O-(2-methoxy-2-oxoethyl)adenosine typically involves the modification of adenosine through a series of chemical reactions. One common method includes the protection of the hydroxyl groups of adenosine, followed by the introduction of the 2-methoxy-2-oxoethyl group at the 2’-O position. The amino group is then introduced at the 2-position of the adenine ring. The reaction conditions often involve the use of protecting groups, such as silyl ethers, and reagents like methoxyacetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2’-O-(2-methoxy-2-oxoethyl)adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the adenine ring.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
Wissenschaftliche Forschungsanwendungen
2-Amino-2’-O-(2-methoxy-2-oxoethyl)adenosine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential to inhibit cancer progression and act as a smooth muscle vasodilator.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays.
Wirkmechanismus
The mechanism of action of 2-Amino-2’-O-(2-methoxy-2-oxoethyl)adenosine involves its interaction with adenosine receptors and other molecular targets. It acts as a smooth muscle vasodilator by binding to adenosine receptors, leading to the relaxation of smooth muscle cells. Additionally, it has been shown to inhibit cancer progression through various pathways, including the modulation of cell cycle and DNA damage responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Uniqueness
2-Amino-2’-O-(2-methoxy-2-oxoethyl)adenosine is unique due to its specific structural modifications, which confer distinct biological activities. Unlike other adenosine analogues, it has shown promising results in inhibiting cancer progression and acting as a smooth muscle vasodilator .
Eigenschaften
Molekularformel |
C13H18N6O6 |
---|---|
Molekulargewicht |
354.32 g/mol |
IUPAC-Name |
methyl 2-[2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate |
InChI |
InChI=1S/C13H18N6O6/c1-23-6(21)3-24-9-8(22)5(2-20)25-12(9)19-4-16-7-10(14)17-13(15)18-11(7)19/h4-5,8-9,12,20,22H,2-3H2,1H3,(H4,14,15,17,18) |
InChI-Schlüssel |
GDVCYWYDGOXLMV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)COC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.